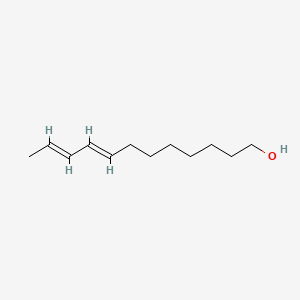

Codlelure

Cat. No. B1669284

Key on ui cas rn:

33956-49-9

M. Wt: 182.3 g/mol

InChI Key: CSWBSLXBXRFNST-MQQKCMAXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08258362B2

Procedure details

The copper catalyzed coupling reaction of a Grignard reagent with an organic halide, which is commonly referred to as a halide displacement reaction, was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205). In the Synthesis paper the authors reported the coupling reaction of n-butylmagnesium bromide with n-hexyl bromide in the presence of dilithiumtetrachlorocuprate (Li2CuCl4). Since that report the use of Li2CuCl4 in coupling reactions has been quite extensive and is prominent in the synthesis of pheromones as well as in the synthesis of α,ω-olefins. One of the more interesting uses of this copper catalyzed coupling reaction may be found in U.S. Pat. No. 4,912,253 where sorbyl acetate was coupled with the Grignard prepared from the magnesium salt of chlorohexanol to form the codling moth (Laspeyresia pomonella) sex pheromone 8,10-dodecadien-1-ol on a metric ton scale. α,ω-olefins have been formed by coupling 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to form 1,14-pentadecadiene in 81% yield (Tetrahedron 1991, 47, 6287-6292). 1,9-Decadiene has been prepared by the Li2CuCl4 catalyzed coupling reaction of 1,4-dibromobutane with allylmagnesium bromide at 25° C. in 38% yield (Synthetic Communications 1994, 24, 459-463).

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

halide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

n-butylmagnesium bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

α,ω-olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

magnesium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

C([Mg]Br)CCC.[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C([O:17][CH2:18]/[CH:19]=[CH:20]/[CH:21]=[CH:22]/[CH3:23])(=O)C.ClC(O)CCCCC>[Cu].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH2:18]([OH:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12] |f:5.6.7.8.9.10.11|

|

Inputs

Step One

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

|

Step Three

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Four

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

halide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

n-butylmagnesium bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Mg]Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

|

Step Seven

[Compound]

|

Name

|

α,ω-olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC\C=C\C=C\C

|

Step Nine

[Compound]

|

Name

|

magnesium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

chlorohexanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CCCCC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prominent in the synthesis of pheromones as

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC=CC=CC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |